3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one
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Overview
Description
3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 4-methylpyridin-2-yloxy group
Mechanism of Action
Target of Action
The primary target of 3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one is the nitric oxide synthase (NOS) enzyme, specifically the neuronal NOS (nNOS) and endothelial NOS (eNOS) . These enzymes play a crucial role in the production of nitric oxide (NO), a molecule implicated in various physiological processes including vascular smooth muscle relaxation .
Mode of Action
This compound interacts with its targets by binding to the active site of the NOS enzymes. The compound’s pyrrolidine ring and its derivatives contribute to the stereochemistry of the molecule, allowing it to efficiently explore the pharmacophore space due to sp3-hybridization . This interaction leads to the production of nitric oxide (NO), which is implicated in vascular smooth muscle relaxation through a cGMP-mediated signal transduction pathway .
Biochemical Pathways
The action of this compound primarily affects the nitric oxide (NO) synthesis pathway. By interacting with the NOS enzymes, it influences the production of NO, a key player in the regulation of vascular tone and blood flow . The downstream effects of this interaction include the relaxation of vascular smooth muscle, which is a critical process in the regulation of blood pressure .
Result of Action
The primary molecular effect of this compound’s action is the production of nitric oxide (NO) via the NOS enzymes . On a cellular level, this leads to the relaxation of vascular smooth muscle cells, a process that is crucial for the regulation of blood pressure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFurthermore, the compound’s interaction with its target enzymes (nNOS and eNOS) can also be influenced by the cellular environment and the presence of cofactors or other regulatory molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one typically involves the reaction of 4-methylpyridin-2-ol with a suitable pyrrolidin-2-one derivative. One common method involves the use of a base to deprotonate the hydroxyl group of 4-methylpyridin-2-ol, followed by nucleophilic substitution with a halogenated pyrrolidin-2-one .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrrolidin-2-one ring or the pyridin-2-yloxy group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridin-2-yloxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups at the pyridin-2-yloxy position .
Scientific Research Applications
3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidin-2-one derivatives and pyridin-2-yloxy-substituted molecules. Examples include:
- Pyrrolidin-2-one
- 4-Methylpyridin-2-ol
- Pyrrolidin-2,5-dione
Uniqueness
3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one is unique due to the combination of the pyrrolidin-2-one ring and the 4-methylpyridin-2-yloxy group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the pyridin-2-yloxy group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
3-(4-methylpyridin-2-yl)oxypyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-2-4-11-9(6-7)14-8-3-5-12-10(8)13/h2,4,6,8H,3,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDLGKDPQBUXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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